

## The Dual Role of Trefoil Factors in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | trefoil factor |           |
| Cat. No.:            | B1175848       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Trefoil factors (TFFs) are a family of small, secreted proteins (TFF1, TFF2, and TFF3) that play a crucial role in mucosal protection and repair. However, emerging evidence has implicated their aberrant expression in the initiation and progression of various cancers. This technical guide provides a comprehensive overview of the multifaceted role of TFFs in oncology, detailing their involvement in key cellular processes, associated signaling pathways, and their potential as biomarkers and therapeutic targets. Quantitative data on TFF expression across different tumor types are summarized, and detailed methodologies for key experimental assays are provided to facilitate further research in this critical area.

#### Introduction to Trefoil Factors

The **trefoil factor** family consists of three members, TFF1 (formerly pS2), TFF2 (formerly Spasmolytic Polypeptide), and TFF3 (formerly Intestinal **Trefoil Factor**), characterized by their unique three-leafed "trefoil" domain.[1] These proteins are highly stable and resistant to degradation, enabling their function in the harsh microenvironments of the gastrointestinal tract and other mucosal surfaces.[2] While their physiological role is primarily associated with epithelial restitution and maintaining mucosal integrity, a growing body of research has highlighted their paradoxical involvement in cancer, where they can act as both tumor suppressors and promoters depending on the cellular context and cancer type.[1][3]



### **Quantitative Expression of Trefoil Factors in Cancer**

The expression of TFFs is frequently dysregulated in a wide range of human cancers. The following tables summarize the quantitative data on TFF1 and TFF3 expression in various tumor types and their correlation with clinicopathological features.

#### **Table 1: TFF1 Expression in Human Cancers**



| Cancer Type          | TFF1 Positivity<br>Rate                                                                                  | Correlation with Clinicopatholo gical Parameters                                                                                      | Prognostic<br>Significance                                            | References |
|----------------------|----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|------------|
| Breast Cancer        | Up to 72.9% in some subtypes. [4][5] Significantly higher in benign tumors and Luminal A/B subtypes.[6]  | Higher expression associated with lower histological grade, positive estrogen receptor (ER) and progesterone receptor (PR) status.[4] | Generally<br>associated with a<br>favorable<br>prognosis.             | [4][5][6]  |
| Gastric Cancer       | Downregulated in 58.3% of primary tumors.                                                                | Reduced expression is associated with the proliferation and malignant transformation of gastric mucosa. [8]                           | Loss of TFF1 is<br>considered a<br>tumor-<br>suppressive<br>event.[8] | [7][8]     |
| Colorectal<br>Cancer | mRNA levels significantly higher in cancer tissues compared to adjacent normal tissues (P=0.034).[9][10] | No significant association with most clinicopathologic al factors.[9]                                                                 | No significant association with overall survival.                     | [9][10]    |
| Ovarian Cancer       | Highest positivity in mucinous                                                                           | [5]                                                                                                                                   |                                                                       |            |



|                 | carcinomas<br>(76.2%).[5]                                                                        |                                                                                                   |                                                  |      |
|-----------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------|------|
| Lung Cancer     | Serum levels significantly higher in patients compared to healthy individuals (AUC = 0.709).[11] | Higher serum<br>levels in early T-<br>stage.[11]                                                  | Potential<br>diagnostic<br>biomarker.[11]        | [11] |
| Prostate Cancer | Significantly higher plasma concentrations in advanced disease (P < 0.01).[12]                   | Higher plasma<br>levels associated<br>with bone<br>metastases and<br>higher Gleason<br>score.[12] | Potential marker<br>for advanced<br>disease.[12] | [12] |

**Table 2: TFF3 Expression in Human Cancers** 



| Cancer Type          | TFF3 Positivity<br>Rate                                                                                                                                    | Correlation with Clinicopatholo gical Parameters                                                                                      | Prognostic<br>Significance                                                  | References     |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|----------------|
| Colorectal<br>Cancer | mRNA levels significantly higher in cancer tissues (P=0.007).[9][10] Serum levels significantly elevated (AUC = 0.889).[13]                                | Higher expression associated with lymph node metastasis, advanced TNM stage, and poorer differentiation.[3] [9][13]                   | Higher expression is associated with a worse overall survival (P<0.001).[9] | [3][9][10][13] |
| Breast Cancer        | Significantly higher expression in malignant tumors, particularly Luminal B subtype.[6] Serum levels significantly elevated in patients (AUC = 0.840).[14] | Elevated levels<br>associated with<br>disease<br>progression,<br>including larger<br>tumor size and<br>lymph node<br>involvement.[14] | Considered a<br>marker of poor<br>prognosis.[14]                            | [6][14]        |



| Gastric Cancer              | Upregulated in 41.7% of primary tumors.[7] Serum levels are an independent prognostic factor for recurrence- free survival.[15] | Higher expression associated with depth of invasion and lymph node metastasis.[15]                | High serum TFF3 is a useful prognostic marker.[15] | [7][15] |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------|---------|
| Prostate Cancer             | Significantly higher plasma concentrations in advanced disease (P < 0.01).[12]                                                  | Higher plasma<br>levels in patients<br>with bone<br>metastases and<br>higher Gleason<br>sums.[12] | Potential marker<br>for advanced<br>disease.[12]   | [12]    |
| Lung Cancer                 | Serum levels significantly higher in patients (AUC = 0.663).                                                                    | Potential<br>diagnostic<br>biomarker.[11]                                                         | [11]                                               |         |
| Endometrial<br>Cancer       | Highly expressed at gene and protein levels in high-grade endometrioid carcinomas.[16]                                          | Potential serum marker for high-grade tumors.                                                     | [16]                                               |         |
| Hepatocellular<br>Carcinoma | Positive expression in 62.1% of tumor tissues.[17]                                                                              | [17]                                                                                              |                                                    | _       |

# Core Signaling Pathways in TFF-Mediated Cancer Progression



TFFs exert their effects on cancer cells by activating a complex network of intracellular signaling pathways. These pathways regulate key cellular processes including proliferation, survival, migration, and invasion.

### **EGFR/MAPK Pathway**

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical driver of cell proliferation and survival. TFFs, particularly TFF1 and TFF2, can transactivate the EGFR, leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3] This activation promotes cancer cell proliferation and is a key mechanism by which TFFs exert their mitogenic effects.[3]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trefoil Factor 1 Suppresses Epithelial-mesenchymal Transition through Inhibition of TGFbeta Signaling in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk of Oncogenic Signaling Pathways during Epithelial–Mesenchymal Transition [frontiersin.org]
- 3. Trefoil factors: Tumor progression markers and mitogens via EGFR/MAPK activation in cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of interleukin-8, vascular endothelial growth factor, and basic fibroblast growth factor in tumor necrosis factor alpha-dependent angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR4 and CXCR7 Mediate TFF3-Induced Cell Migration Independently From the ERK1/2 Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-Cell and Bulk RNA Sequencing Reveal SPINK1 and TIMP1 as Epithelial Cell Marker Genes Linked to Colorectal Cancer Survival and Tumor Immune Microenvironment Profiles | MDPI [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]







- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. mdpi.com [mdpi.com]
- 16. CXCL8/IL8 Stimulates Vascular Endothelial Growth Factor (VEGF) Expression and the Autocrine Activation of VEGFR2 in Endothelial Cells by Activating NFkB through the CBM (Carma3/Bcl10/Malt1) Complex PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- To cite this document: BenchChem. [The Dual Role of Trefoil Factors in Cancer Progression:
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1175848#role-of-trefoil-factors-in-cancer-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com